molecular formula C22H17NO3 B2360178 6-(2-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 124214-26-2

6-(2-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione

Cat. No.: B2360178
CAS No.: 124214-26-2
M. Wt: 343.382
InChI Key: BESUZBGLKOOKTO-UHFFFAOYSA-N
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Description

6-(2-Ethoxyphenyl)benzodbenzazepine-5,7-dione is a heterocyclic compound that belongs to the class of benzazepines. This compound has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and anticonvulsant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Ethoxyphenyl)benzodbenzazepine-5,7-dione typically involves the condensation of 2-ethoxybenzaldehyde with appropriate amines under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the benzazepine ring structure.

Industrial Production Methods

In industrial settings, the production of 6-(2-Ethoxyphenyl)benzodbenzazepine-5,7-dione may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Ethoxyphenyl)benzodbenzazepine-5,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzazepines, each with distinct chemical and biological properties.

Scientific Research Applications

6-(2-Ethoxyphenyl)benzodbenzazepine-5,7-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antitumor, anti-inflammatory, and anticonvulsant properties, making it a candidate for drug development.

    Industry: Utilized in the development of new materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 6-(2-Ethoxyphenyl)benzodbenzazepine-5,7-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.

    Pathways Involved: It affects signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects

Comparison with Similar Compounds

6-(2-Ethoxyphenyl)benzodbenzazepine-5,7-dione can be compared with other benzazepine derivatives:

    Similar Compounds: 6-(2-Methoxyphenyl)benzobenzazepine-5,7-dione, 6-(2-Chlorophenyl)benzobenzazepine-5,7-dione.

    Uniqueness: The presence of the ethoxy group at the 2-position of the phenyl ring imparts unique electronic and steric properties, influencing its reactivity and biological activity.

Properties

IUPAC Name

6-(2-ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3/c1-2-26-20-14-8-7-13-19(20)23-21(24)17-11-5-3-9-15(17)16-10-4-6-12-18(16)22(23)25/h3-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESUZBGLKOOKTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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